molecular formula C42H72O12 B14083401 Cyclocarioside B

Cyclocarioside B

Cat. No.: B14083401
M. Wt: 769.0 g/mol
InChI Key: ZVLOGFWPCWANJM-LUBJNMKGSA-N
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Description

Cyclocarioside B is a triterpenoid saponin compound isolated from the leaves of Cyclocarya paliurus, a deciduous tree native to subtropical regions of China. This compound has garnered attention due to its potential health benefits, including hypoglycemic and hypolipidemic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclocarioside B involves the extraction of triterpenoid saponins from the leaves of Cyclocarya paliurus. The process typically includes:

Industrial Production Methods

Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclocarioside B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a model compound for studying triterpenoid saponin chemistry and developing new synthetic methodologies.

    Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and hyperlipidemia.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties

Mechanism of Action

Cyclocarioside B exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Cyclocarioside B is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent hypoglycemic and hypolipidemic effects, making it a promising candidate for further research and development .

Properties

Molecular Formula

C42H72O12

Molecular Weight

769.0 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-12-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O12/c1-20-29(43)31(45)33(47)35(50-20)52-23-19-25-39(7)15-13-26(53-36-34(48)32(46)30(44)21(2)51-36)37(3,4)24(39)12-17-40(25,8)41(9)16-11-22(28(23)41)42(10)18-14-27(54-42)38(5,6)49/h20-36,43-49H,11-19H2,1-10H3/t20-,21-,22+,23-,24+,25?,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,39+,40-,41-,42+/m1/s1

InChI Key

ZVLOGFWPCWANJM-LUBJNMKGSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4(C3C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@]6(CC[C@@H](O6)C(C)(C)O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O)O)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)OC7C(C(C(C(O7)C)O)O)O)C)C)O)O)O

Origin of Product

United States

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